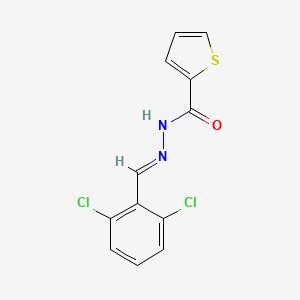

N'-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide

Description

N'-(2,6-Dichlorobenzylidene)-2-thiophenecarbohydrazide is a carbohydrazide derivative synthesized via the condensation of 2-thiophenecarbohydrazide with 2,6-dichlorobenzaldehyde . Its molecular formula is C₁₃H₁₀Cl₂N₂OS (molecular weight: 313.20 g/mol, CAS: 445007-27-2) . The compound features a thiophene ring substituted with a carbohydrazide moiety and a 2,6-dichlorobenzylidene group.

Key structural characteristics include:

Properties

Molecular Formula |

C12H8Cl2N2OS |

|---|---|

Molecular Weight |

299.2 g/mol |

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H8Cl2N2OS/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+ |

InChI Key |

JHMIEBZNKSUSJX-VIZOYTHASA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CS2)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CS2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. For example, it may inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

N'-(2,6-Dichlorobenzylidene)-2-thiophenecarbohydrazide belongs to a broader class of benzylidene hydrazides. Below is a comparative analysis with structurally analogous compounds:

Structural and Physicochemical Comparisons

Key Observations :

- Heterocyclic Core : Replacing thiophene with furan (as in ) reduces molecular weight but may alter electronic properties and bioactivity.

- Melting Points : Higher melting points (e.g., 261–263°C in ) correlate with rigid, planar structures and strong intermolecular hydrogen bonding.

Crystallographic and Spectroscopic Comparisons

Biological Activity

N'-(2,6-dichlorobenzylidene)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C12H9ClN2OS

- Molecular Weight : 264.73 g/mol

- CAS Number : 1511356-69-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Inhibition of specific enzymes involved in metabolic pathways.

- Disruption of cellular processes in pathogens, leading to cell death.

- Induction of apoptosis in cancer cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

-

Bacterial Inhibition : The compound has demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Fungal Activity : Research indicates that the compound also possesses antifungal properties, particularly against Candida species.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

-

Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Cell Line IC50 Value (µM) HeLa 15 MCF-7 20 A549 25

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study concluded that the compound exhibited a broad spectrum of activity and suggested further development as a lead compound for antibiotic therapy.

- Anticancer Research : Another investigation focused on its anticancer properties, revealing that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.